Cas no 558-97-4 (Nonane,1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-nonadecafluoro-9-iodo-)
Nonane,1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-nonadecafluoro-9-iodo- Chemical and Physical Properties
Names and Identifiers
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- Nonane,1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-nonadecafluoro-9-iodo-
- 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-nonadecafluoro-9-iodononane
- nonadecafluoro-9-iodononane
- SCHEMBL3390128
- YYCFEDCTRHSPLB-UHFFFAOYSA-N
- 1-iodoperfluorononane
- 558-97-4
- Nonane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-nonadecafluoro-9-iodo-
- Perfluorononyl iodide
- DTXSID2060331
- PSC3P6K8L4
- NS00011174
- AKOS005256167
- EINECS 209-199-0
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- Inchi: 1S/C9F19I/c10-1(11,2(12,13)4(16,17)6(20,21)8(24,25)26)3(14,15)5(18,19)7(22,23)9(27,28)29
- InChI Key: YYCFEDCTRHSPLB-UHFFFAOYSA-N
- SMILES: IC(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Computed Properties
- Exact Mass: 595.8736
- Monoisotopic Mass: 595.874
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 19
- Heavy Atom Count: 29
- Rotatable Bond Count: 7
- Complexity: 612
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 7.5
- Topological Polar Surface Area: 0Ų
Experimental Properties
- Density: 1.987
- Boiling Point: 180.6°Cat760mmHg
- Flash Point: 79.7°C
- Refractive Index: 1.32
- PSA: 0
Nonane,1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-nonadecafluoro-9-iodo- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AG53362-250mg |
nonadecafluoro-9-iodononane |
558-97-4 | 97% | 250mg |
$585.00 | 2024-04-19 |
Nonane,1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-nonadecafluoro-9-iodo- Related Literature
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
Additional information on Nonane,1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-nonadecafluoro-9-iodo-
Research Briefing on Nonane,1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-nonadecafluoro-9-iodo- (CAS: 558-97-4) in Chemical Biomedicine
Recent advancements in chemical biomedicine have highlighted the significance of fluorinated compounds, particularly perfluorinated alkanes, in various applications ranging from drug delivery to imaging agents. Among these, Nonane,1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-nonadecafluoro-9-iodo- (CAS: 558-97-4) has emerged as a compound of interest due to its unique physicochemical properties and potential biomedical applications. This briefing synthesizes the latest research findings on this compound, focusing on its synthesis, characterization, and applications in biomedicine.
The compound, characterized by its perfluorinated backbone and terminal iodine atom, exhibits exceptional stability, hydrophobicity, and chemical inertness, making it suitable for specialized applications. Recent studies have explored its role as a precursor in the synthesis of more complex fluorinated molecules, particularly those used in positron emission tomography (PET) imaging. The iodine moiety provides a convenient handle for further functionalization, enabling the incorporation of this compound into various diagnostic and therapeutic agents.
In the context of drug delivery systems, research has demonstrated that derivatives of 558-97-4 can serve as effective carriers for hydrophobic drugs, enhancing their solubility and bioavailability. A 2023 study published in the Journal of Fluorine Chemistry detailed the use of this compound in the development of nanoemulsions for targeted cancer therapy. The perfluorinated nature of the molecule contributes to the stability of these nanoemulsions, while the iodine atom allows for radiolabeling, enabling real-time tracking of drug distribution in vivo.
Another significant application area is in the field of medical imaging. The compound's ability to incorporate radioactive isotopes of iodine (e.g., I-123 or I-125) has been exploited in the development of novel imaging agents. Recent work published in ACS Applied Bio Materials demonstrated the use of 558-97-4 derivatives as contrast agents for X-ray and computed tomography (CT) imaging, showing improved contrast enhancement compared to traditional iodine-based agents due to the synergistic effect of the fluorinated backbone.
From a safety and toxicology perspective, ongoing research is investigating the biocompatibility and pharmacokinetics of this compound. Preliminary results suggest that while the perfluorinated structure provides metabolic stability, the iodine moiety may influence excretion pathways. A 2024 study in Chemical Research in Toxicology reported promising results regarding the compound's safety profile at therapeutic doses, though further long-term studies are warranted.
In conclusion, Nonane,1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-nonadecafluoro-9-iodo- (558-97-4) represents a versatile building block in chemical biomedicine with applications spanning drug delivery, diagnostic imaging, and therapeutic agent development. Its unique combination of fluorination and iodine functionality offers multiple avenues for further research and clinical translation. Future directions may include the development of more sophisticated derivatives with enhanced targeting capabilities and the exploration of its potential in combination therapies.
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